![molecular formula C17H14BrNO2 B5776337 N-(4-bromophenyl)-3,5-dimethyl-1-benzofuran-2-carboxamide](/img/structure/B5776337.png)
N-(4-bromophenyl)-3,5-dimethyl-1-benzofuran-2-carboxamide
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Description
Synthesis Analysis
The synthesis of N-(4-Bromophenyl)-3,5-dimethyl-1-benzofuran-2-carboxamide involves several steps, including the Lewis acid-catalyzed reactions and the utilization of specific reagents like N-bromosuccinimide as an oxidizing agent. The synthesis pathways often aim for good yields and are characterized by their step-wise procedures that ensure the formation of the target compound with high purity (Huang et al., 2019).
Molecular Structure Analysis
The molecular structure of N-(4-Bromophenyl)-3,5-dimethyl-1-benzofuran-2-carboxamide has been determined through techniques such as X-ray diffraction. This analysis provides insights into the crystalline structure, bond lengths, angles, and the overall conformation of the molecule. The compound usually crystallizes in a specific space group and the molecular geometry is determined based on the positions of atoms within the molecule (Saeed et al., 2010).
Chemical Reactions and Properties
This compound participates in various chemical reactions, demonstrating its reactivity and interaction with different chemical entities. The functional groups present in the molecule dictate its chemical behavior under different conditions. Studies have shown how the compound can undergo reactions such as Suzuki-Miyaura cross-coupling, highlighting its potential in synthetic organic chemistry (Siddiqa et al., 2022).
Physical Properties Analysis
The physical properties, including melting point, solubility, and crystal structure, have been analyzed to understand the compound's behavior under various environmental conditions. The physical properties are essential for determining the compound's applicability in different domains, particularly in material science and pharmaceuticals (Choi et al., 2007).
Chemical Properties Analysis
The chemical properties of N-(4-Bromophenyl)-3,5-dimethyl-1-benzofuran-2-carboxamide, such as its acidity, basicity, reactivity with various chemicals, and stability under different conditions, have been studied to provide a comprehensive understanding of its characteristics. These properties are crucial for predicting the compound's behavior in chemical syntheses and its interactions with biological systems (Parameshwarappa et al., 2008).
Safety and Hazards
Future Directions
The future directions for this compound could involve further exploration of its potential biological activities, such as antimicrobial and anticancer properties, as seen in similar compounds . Additionally, further studies could be conducted to understand its physical and chemical properties, and safety profile.
properties
IUPAC Name |
N-(4-bromophenyl)-3,5-dimethyl-1-benzofuran-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14BrNO2/c1-10-3-8-15-14(9-10)11(2)16(21-15)17(20)19-13-6-4-12(18)5-7-13/h3-9H,1-2H3,(H,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GNPOBMUPCVQRSZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)OC(=C2C)C(=O)NC3=CC=C(C=C3)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14BrNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-bromophenyl)-3,5-dimethyl-1-benzofuran-2-carboxamide |
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